Cas no 1804437-00-0 (Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate)

Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate
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- インチ: 1S/C10H9F3N2O6/c1-3-20-9(16)7-8(19-2)5(21-10(11,12)13)4-6(14-7)15(17)18/h4H,3H2,1-2H3
- InChIKey: FPOYKBBRHYBSOU-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=C([N+](=O)[O-])N=C(C(=O)OCC)C=1OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 386
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 104
Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029086254-1g |
Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate |
1804437-00-0 | 97% | 1g |
$1,460.20 | 2022-04-02 |
Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate 関連文献
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylateに関する追加情報
Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1804437-00-0): A Comprehensive Overview
Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1804437-00-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, holds promise for various applications, particularly in the development of novel therapeutic agents. Its unique chemical properties, derived from the presence of multiple functional groups, make it a subject of intense study and exploration.
The molecular formula of Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate is C11H9F3N2O5, reflecting its complex composition. The presence of nitro, methoxy, and trifluoromethoxy groups contributes to its reactivity and potential biological activity. These functional groups are strategically positioned within the pyridine core, which is a common scaffold in many pharmacologically active compounds.
In recent years, there has been a growing interest in pyridine derivatives due to their diverse biological activities. Pyridine-based compounds have been extensively studied for their roles in treating various diseases, including cancer, infectious diseases, and neurological disorders. The nitro group in Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate is particularly noteworthy, as it can participate in redox reactions and influence the compound's interaction with biological targets.
The trifluoromethoxy group adds another layer of complexity to this compound. Fluoro-substituted molecules are known for their enhanced metabolic stability and improved binding affinity to biological targets. This makes Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate a valuable candidate for drug development, as it may exhibit improved pharmacokinetic properties compared to its non-fluoro counterparts.
Recent studies have highlighted the potential of nitro-pyridine derivatives as inhibitors of various enzymes and receptors involved in disease pathways. For instance, researchers have explored the use of nitro-pyridines in developing anti-inflammatory agents and antiviral drugs. The methoxy group in this compound may further enhance its biological activity by influencing electron distribution and reactivity.
The synthesis of Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate involves multiple steps, each requiring precise control to ensure high yield and purity. The introduction of the nitro group typically involves nitration reactions, while the methoxy and trifluoromethoxy groups are often introduced through etherification or nucleophilic substitution reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, may be employed to achieve optimal results.
In terms of applications, Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate has shown promise in preclinical studies as a lead compound for further drug development. Its unique structure suggests potential interactions with multiple biological targets, making it a versatile starting point for designing novel therapeutic agents. Researchers are particularly interested in exploring its efficacy in treating conditions where inflammation and oxidative stress play significant roles.
The pharmaceutical industry continues to invest heavily in the discovery and development of new active pharmaceutical ingredients (APIs). Compounds like Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate represent critical components in this effort. Their complex structures and diverse functional groups offer opportunities for designing molecules with tailored biological activities.
The role of computational chemistry and molecular modeling has become increasingly important in the study of such compounds. These tools allow researchers to predict the behavior of molecules before they are synthesized, saving time and resources. By leveraging computational methods, scientists can optimize the structure of Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate for improved potency and selectivity.
In conclusion, Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1804437-00-0) is a multifaceted compound with significant potential in pharmaceutical research. Its complex structure, characterized by multiple functional groups, makes it a valuable candidate for drug development. Ongoing research efforts aim to harness its therapeutic potential by exploring its interactions with biological targets and optimizing its chemical properties through advanced synthetic techniques.
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